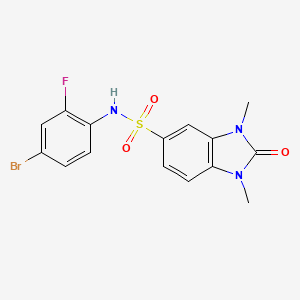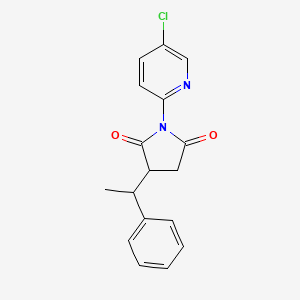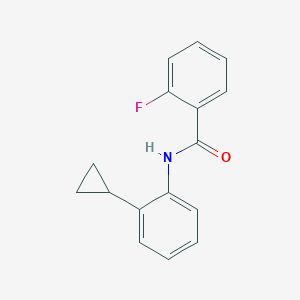
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzimidazole core, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base.
Bromination and fluorination: The final steps involve the selective bromination and fluorination of the aromatic ring using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The benzimidazole core can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Coupling reactions: Catalysts such as palladium or copper are often used in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-fluorophenyl)-2-bromo-benzamide: This compound shares the bromine and fluorine substituents but lacks the benzimidazole core.
4-bromo-2-fluorobiphenyl: Similar in having bromine and fluorine atoms on the aromatic ring but differs in the overall structure.
Uniqueness
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to the combination of the benzimidazole core with the sulfonamide group and the specific halogenation pattern. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H13BrFN3O3S |
|---|---|
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C15H13BrFN3O3S/c1-19-13-6-4-10(8-14(13)20(2)15(19)21)24(22,23)18-12-5-3-9(16)7-11(12)17/h3-8,18H,1-2H3 |
InChI-Schlüssel |
MBBXVWKZLUGGLX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Br)F)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)
![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
![Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
![methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B14944675.png)
![7-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944679.png)

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B14944684.png)
![5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B14944692.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}acetamide](/img/structure/B14944694.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B14944700.png)
![Diethyl 5,5'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B14944712.png)
